Cas no 1781885-17-3 (2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid)

2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1695851
- 1781885-17-3
- 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}aceticacid
- 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid
- Imidazo[1,2-a]pyridine-2-acetic acid, 3-bromo-
- 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
- 2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid
-
- インチ: 1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14)
- InChIKey: WZTBSXRWBVDFRR-UHFFFAOYSA-N
- SMILES: BrC1=C(CC(=O)O)N=C2C=CC=CN21
計算された属性
- 精确分子量: 253.96909g/mol
- 同位素质量: 253.96909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 54.6Ų
じっけんとくせい
- 密度みつど: 1.78±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 1.49±0.10(Predicted)
2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695851-0.5g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 0.5g |
$713.0 | 2023-09-20 | ||
Enamine | EN300-1695851-0.05g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 0.05g |
$624.0 | 2023-09-20 | ||
Enamine | EN300-1695851-5g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 5g |
$2152.0 | 2023-09-20 | ||
Enamine | EN300-1695851-0.25g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 0.25g |
$683.0 | 2023-09-20 | ||
Enamine | EN300-1695851-1.0g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-1695851-10.0g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-1695851-1g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 1g |
$743.0 | 2023-09-20 | ||
Enamine | EN300-1695851-5.0g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-1695851-0.1g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 0.1g |
$653.0 | 2023-09-20 | ||
Enamine | EN300-1695851-2.5g |
2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |
1781885-17-3 | 2.5g |
$1454.0 | 2023-09-20 |
2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acidに関する追加情報
Introduction to 2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid (CAS No. 1781885-17-3)
2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1781885-17-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a heterocyclic structure that combines an imidazole ring with a pyridine moiety, making it a versatile scaffold for drug discovery. The presence of a bromo substituent at the 3-position of the imidazopyridine ring introduces unique reactivity and binding properties, which are exploited in the design of novel therapeutic agents.
The imidazo[1,2-apyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, this scaffold has been extensively explored for its potential in inhibiting kinases and other enzymes involved in cancer progression. The acetic acid moiety at the 2-position of the imidazopyridine ring not only provides a site for further functionalization but also contributes to the compound's solubility and pharmacokinetic properties. These features make 2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid a valuable intermediate in the synthesis of targeted therapeutics.
Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of bromo-substituted imidazopyridines in drug development. Studies have demonstrated that such compounds can exhibit potent activity against multiple disease pathways, including oncology and inflammation. The bromo group serves as a handle for further chemical modifications, enabling medicinal chemists to optimize binding affinity and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents at the bromo-containing position, thereby generating libraries of derivatives for biological evaluation.
In the context of oncology research, 2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid has been investigated as a potential inhibitor of tyrosine kinases, which are overexpressed in many cancer types. Preclinical studies have shown that derivatives of this scaffold can disrupt signaling pathways critical for tumor growth and metastasis. The imidazo[1,2-apyridine moiety is particularly adept at binding to the ATP-binding pockets of these kinases, leading to inhibition of their enzymatic activity. Furthermore, the acetic acid group can be modified to enhance metabolic stability and reduce off-target effects, making it an attractive candidate for further development.
The synthesis of 2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the formation of the imidazo[1,2-apyridine core through condensation reactions followed by bromination at the 3-position. Subsequent coupling with acetic acid derivatives via esterification or amidation completes the structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
From a pharmacological perspective, the biological activity of 2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid is influenced by its ability to modulate protein-protein interactions and enzyme function. The compound's interaction with biological targets is governed by its three-dimensional structure and electronic properties. Computational modeling techniques such as molecular docking and dynamic simulations have been instrumental in understanding these interactions at an atomic level. Such insights have guided the optimization of lead compounds into more potent and selective drug candidates.
Recent publications have reported on novel analogs of imidozopyridines, including those derived from 2-{3-bromoimidazo[1,2-apyridin-2-yl}acetic acid, which exhibit enhanced efficacy in preclinical models. These studies underscore the therapeutic potential of this scaffold in addressing unmet medical needs. For example, modifications to the acetic acid group have led to compounds with improved solubility and bioavailability, while preserving their inhibitory activity against target enzymes. Such findings highlight the importance of structural diversity in drug discovery campaigns.
The role of bromo-substituted heterocycles in medicinal chemistry extends beyond oncology. These compounds have also shown promise in treating inflammatory diseases and infectious disorders by targeting virulence factors or modulating immune responses. The versatility of imidozopyridines lies in their ability to be tailored through chemical modifications without compromising core pharmacophoric features. This flexibility allows researchers to fine-tune properties such as potency, selectivity, and pharmacokinetics to meet specific therapeutic requirements.
In conclusion, 1781885–17–3, as represented by 1781885–17–3, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological activities. The combination of an imidazopyridine core with a bromo substituent provides a rich platform for drug development across multiple therapeutic areas. As research continues to uncover new applications for this class of compounds, 1781885–17–3 will remain a cornerstone in medicinal chemistry efforts aimed at improving human health.
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